molecular formula C19H21NO2 B14584367 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- CAS No. 61334-15-4

2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl-

Cat. No.: B14584367
CAS No.: 61334-15-4
M. Wt: 295.4 g/mol
InChI Key: WDCSWFQSAUATPF-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are often used as scaffolds in medicinal chemistry . The compound’s structure includes a pyrrolidinone ring substituted with hydroxydiphenylmethyl and dimethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

This compound has numerous scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s hydroxydiphenylmethyl group allows it to bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- can be compared with other pyrrolidinone derivatives, such as 2-Pyrrolidone and N-methylpyrrolidone. While these compounds share a similar core structure, the presence of the hydroxydiphenylmethyl and dimethyl groups in 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- gives it unique chemical and biological properties . For example, the additional substituents can enhance its binding affinity to biological targets, making it more potent in certain applications.

Properties

CAS No.

61334-15-4

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

4-[hydroxy(diphenyl)methyl]-1,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C19H21NO2/c1-14-17(13-20(2)18(14)21)19(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,22H,13H2,1-2H3

InChI Key

WDCSWFQSAUATPF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN(C1=O)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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